
N-(prop-2-yn-1-yl)benzenesulfonamide
Overview
Description
N-(Prop-2-yn-1-yl)benzenesulfonamide (compound 9e in ) is a sulfonamide derivative featuring a benzenesulfonyl group linked to a propargyl (prop-2-yn-1-yl) amine. It is synthesized via sulfonylation of propargylamine with benzenesulfonyl chloride, yielding a colorless liquid with a high reaction efficiency (93.8%) . The propargyl group introduces alkyne functionality, enabling applications in click chemistry, catalytic reactions, and medicinal chemistry. Its structural simplicity and reactivity make it a versatile intermediate for synthesizing complex molecules, such as anticancer agents and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne moiety in N-(prop-2-yn-1-yl)benzenesulfonamide participates in click chemistry via CuAAC reactions. For example:
-
Reaction with 6-nitroindazole azide :
Under CuSO₄ catalysis, the compound forms triazole-linked hybrids (e.g., 13a–c ) via a one-pot reaction in DMF/H₂O (4:1) at room temperature. Yields exceed 85% due to the alkyne’s high reactivity .
Reactant | Product | Conditions | Yield |
---|---|---|---|
6-Nitroindazole azide | Triazole-linked sulfonamide hybrids | CuSO₄, DMF/H₂O, RT, 12 h | >85% |
Gold-Catalyzed Reactions with N-Oxides
Gold(I) catalysts promote divergent reactivity with N-oxides, enabling the synthesis of heterocycles:
-
Formation of dihydropyridinones :
Using [(IPr)Au(NTf₂)] and 2,6-dichloropyridine N-oxide in 1,2-dichloroethane, the reaction yields 2a (81%) via C–H activation and cyclization . -
Side products :
Alternative catalysts like [(JohnPhos)AuCl]/AgNTf₂ produce dihydropyrroles (3a ) and furan enones (4a ) with lower yields (6–15%) .
Catalyst System | Major Product | Yield | Selectivity (E/Z) |
---|---|---|---|
[(IPr)Au(NTf₂)] | Dihydropyridinone | 81% | 12:88 (E/Z) |
[(JohnPhos)AuCl]/AgNTf₂ | Dihydropyrrole | 6% | 0:100 (E/Z) |
Iron-Catalyzed Tandem Sulfonylation and Cyclization
FeSO₄ catalyzes the synthesis of benzosultams via a tandem mechanism:
-
Reaction with benzenesulfonohydrazide :
Produces (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e] thiazine 1,1-dioxide under mild conditions (50°C, 12 h) .
Substrate | Product | Catalyst | Yield |
---|---|---|---|
Benzenesulfonohydrazide | Benzosultam derivative | FeSO₄ | 65–78% |
Biological Activity via Carbonic Anhydrase Inhibition
The sulfonamide group binds to zinc in carbonic anhydrases (CAs), showing selective inhibition:
-
IC₅₀ values :
Alkyne Functionalization in Medicinal Chemistry
The terminal alkyne enables modular derivatization:
-
Propargyl bromide alkylation :
Forms N-(2-oxo-2H-chromen-6-yl)-N-(prop-2-ynyl)benzenesulfonamides (13a–c ) in >90% yield using K₂CO₃ in acetone .
Rhodium-Catalyzed C–H Activation
Rh₂(Piv)₄ facilitates cyclopropane formation in dichloroethane (90°C, 4 h), yielding fused polycycles via intramolecular C–H insertion .
Scientific Research Applications
Synthetic Chemistry Applications
Iron-Catalyzed Reactions
Recent studies have demonstrated the use of N-(prop-2-yn-1-yl)benzenesulfonamide in iron-catalyzed reactions. A notable method involves a tandem sulfonylation and cyclization process that produces derivatives of benzothiazines. This method utilizes inexpensive and non-toxic iron(II) sulfate (FeSO₄) as a catalyst, showcasing good functional group tolerance and operational convenience .
Reaction Type | Catalyst Used | Product Obtained |
---|---|---|
Tandem Sulfonylation and Cyclization | FeSO₄ | Benzothiazine Derivatives |
Synthesis of Benzosultams
Another significant application is in the synthesis of benzosultams, where this compound serves as a precursor. This synthesis route also emphasizes the compound's versatility in producing biologically active sulfur-containing heterocycles, which are important in pharmaceutical chemistry .
Medicinal Chemistry Applications
Biological Activity
this compound has been investigated for its potential biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its derivatives have been noted for their antibacterial and antifungal properties, which are crucial in developing new therapeutic agents .
Case Studies
Case Study: Synthesis and Characterization
A study conducted by Khan et al. focused on the synthesis of N-cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide, which is structurally related to this compound. The research highlighted the compound's role as a precursor for biologically active compounds, demonstrating its importance in synthetic pathways leading to pharmacologically relevant substances .
Case Study: Reaction Efficiency
In another investigation, the efficiency of synthesizing 2-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide was reported with an impressive yield of 84%. This study illustrates the compound's potential in high-yield synthetic applications, further supporting its utility in research settings.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species can then participate in various biochemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Modifications to the benzene ring significantly influence physical properties and reactivity:
Key Observations :
- Electron-donating groups (e.g., methyl in 9f ) improve crystallinity but lower yields compared to the parent compound.
- Bulky groups (e.g., tert-butyl in 9g ) introduce steric hindrance, further reducing yields .
Hybrid Structures with Heterocyclic Moieties
Key Observations :
- Thiophene-containing analogs (e.g., int-8 ) may exhibit unique electronic properties but face stability challenges .
Key Observations :
Biological Activity
N-(prop-2-yn-1-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article delves into the compound's biological activity, focusing on its mechanisms, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a benzenesulfonamide moiety and a prop-2-yn-1-yl group. Its molecular formula is C₉H₉N₁O₂S, with a molecular weight of approximately 195.24 g/mol. The compound's structural features suggest its potential for interacting with various biological targets, particularly enzymes involved in physiological processes.
The primary biological activity of this compound lies in its ability to selectively inhibit certain isoforms of carbonic anhydrases, specifically isoforms IX and XII. These enzymes play crucial roles in regulating acid-base balance and are implicated in tumor microenvironments. By inhibiting these isoforms, the compound may contribute to the modulation of tumor-associated processes, making it a candidate for cancer therapeutics.
Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms
Isoform | Inhibition Potency (IC50) |
---|---|
CA IX | TBD |
CA XII | TBD |
Note: TBD indicates that specific values are currently under investigation.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Alternative synthetic routes may include one-pot reactions that simplify the process. The choice of synthetic pathway can significantly influence the compound's purity and biological activity.
Biological Studies and Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Tumor Microenvironment Modulation : Research indicates that this compound could selectively inhibit tumor-associated carbonic anhydrases, which may alter the tumor microenvironment and inhibit tumor growth.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to carbonic anhydrases. Modifications to its sulfonamide structure have shown significant impacts on its inhibitory potency and selectivity towards different CA isoforms.
- Case Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of inhibition against carbonic anhydrases, indicating the importance of structural modifications for enhancing therapeutic efficacy.
Comparative Analysis with Related Compounds
To understand the biological activity better, it's essential to compare this compound with other related sulfonamide compounds.
Table 2: Comparison of Biological Activities
Compound | Target Enzyme | Inhibition Potency (IC50) | Notes |
---|---|---|---|
This compound | CA IX & XII | TBD | Selective inhibitor |
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Unknown | TBD | Decreased heart rate in rat model |
2-hydrazinocarbonyl-benzenesulfonamide | Unknown | TBD | Effects on perfusion pressure |
Note: Values for inhibition potency are currently being researched.
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Pharmacokinetics : Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will be crucial for evaluating therapeutic potential.
- In Vivo Studies : Conducting comprehensive in vivo studies to assess the efficacy and safety profile of this compound in animal models will provide insights into its clinical applicability.
- Structural Optimization : Further structural modifications could enhance selectivity and potency against specific carbonic anhydrase isoforms.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the standard synthetic routes for preparing N-(prop-2-yn-1-yl)benzenesulfonamide, and how can its purity be validated?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting benzenesulfonyl chloride with propargylamine (prop-2-yn-1-amine) in the presence of a base like triethylamine or NaH in anhydrous solvents (e.g., acetonitrile or dichloromethane). For example, in a reported procedure, propargylamine and benzenesulfonyl chloride reacted at 0°C with NaH, followed by stirring at room temperature to yield the product . Post-synthesis, purity is validated using thin-layer chromatography (TLC) and high-resolution techniques like -NMR and -NMR. For instance, -NMR peaks for the propargyl group appear as triplets at δ ~2.5 ppm (CH) and a singlet at δ ~1.9 ppm (terminal alkyne proton) .
Q. Structural Analysis
Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol or ethyl acetate). Data collection is performed using a diffractometer, and structures are solved using direct methods in programs like SHELXS or SHELXD . Refinement employs SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. For example, in related sulfonamide derivatives, hydrogen bonds between sulfonyl oxygen and amine groups are critical for stabilizing the crystal lattice . Mercury software is recommended for visualizing and analyzing intermolecular interactions post-refinement .
Q. Advanced Synthesis Optimization
Q. Q3. How can low yields (~30%) in the synthesis of this compound derivatives be addressed?
Methodological Answer: Low yields often arise from competing side reactions (e.g., alkyne dimerization) or inefficient coupling. Strategies include:
- Temperature control : Maintaining reaction temperatures below 0°C during sulfonamide bond formation to suppress side reactions .
- Catalyst optimization : Using Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in propargylation steps .
- Purification : Employing column chromatography with silica gel or alumina, using gradients of ethyl acetate/hexane (e.g., 1:5 to 1:3) to isolate pure products .
For example, a derivative synthesized via propargylamine coupling achieved 78% yield after optimizing solvent (anhydrous acetonitrile) and purification (DCM/methanol gradient) .
Q. Pharmacological Applications
Q. Q4. What role does this compound play in NLRP3 inflammasome inhibition, and how are its biological activities validated?
Methodological Answer: Derivatives of this compound are explored as second-generation NLRP3 inhibitors. For instance, Compound 31 (4-(2-aminoethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide) showed inhibitory activity in IL-1β release assays. Biological validation involves:
- In vitro assays : THP-1 macrophages are primed with LPS and stimulated with ATP or nigericin; IL-1β levels are quantified via ELISA .
- Structure-activity relationship (SAR) : Modifying the propargyl group (e.g., adding substituted benzylamines) enhances binding to the NLRP3 NACHT domain .
Advanced derivatives like 34 (4-(2-((5-chloro-2-methoxybenzyl)amino)ethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide) achieved IC values <100 nM in inflammasome inhibition assays .
Q. Data Contradiction Analysis
Q. Q5. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives?
Methodological Answer: Discrepancies often arise from solvent effects, concentration, or impurities. Steps include:
Reference standardization : Compare data against deuterated solvent peaks (e.g., CDCl at δ 7.26 ppm for -NMR).
Paramagnetic shielding : Propargyl protons may shift upfield in polar solvents (e.g., DMSO-d vs. CDCl) .
Impurity checks : Use -NMR DEPT-135 to confirm absence of unreacted starting materials (e.g., residual propargylamine at δ ~80 ppm for sp carbons) .
For example, a derivative’s propargyl CH group showed δ 2.48 ppm in CDCl but δ 2.52 ppm in DMSO-d due to hydrogen bonding .
Q. Advanced Computational Modeling
Q. Q6. What computational methods are used to predict the reactivity of this compound in click chemistry?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:
- HOMO-LUMO gaps : Narrow gaps (~5 eV) indicate higher reactivity .
- Natural bond orbital (NBO) analysis : Propargyl sulfonamides show strong electron-withdrawing effects from the sulfonyl group, polarizing the alkyne for regioselective triazole formation .
Software like Gaussian 16 or ORCA is used, with solvent effects modeled via the conductor-like polarizable continuum model (CPCM) .
Q. Analytical Method Development
Q. Q7. How can HPLC methods be optimized for quantifying this compound in biological matrices?
Methodological Answer: Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) is standard. Optimization steps:
- Mobile phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improves peak symmetry.
- Detection : UV at 254 nm (sulfonamide absorbance).
- Validation : Linearity (R >0.99), LOD/LOQ (e.g., 0.1 μg/mL and 0.3 μg/mL), and recovery (>95%) are assessed using spiked plasma samples .
Q. Stability and Degradation
Q. Q8. What are the major degradation pathways of this compound under acidic conditions, and how are they characterized?
Methodological Answer: Acidic hydrolysis targets the sulfonamide bond. In 1M HCl at 60°C, the compound degrades into benzenesulfonic acid and propargylamine. Characterization tools:
- LC-MS : Degradants identified via m/z 141 (propargylamine, [M+H]) and m/z 173 (benzenesulfonic acid, [M-H]).
- Kinetic studies : Pseudo-first-order rate constants (k) are calculated using Arrhenius plots to predict shelf life .
Properties
IUPAC Name |
N-prop-2-ynylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNDYQTOPYHPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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